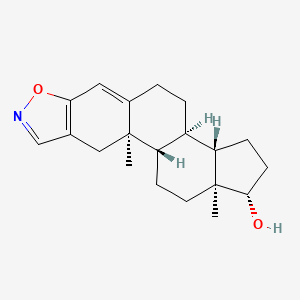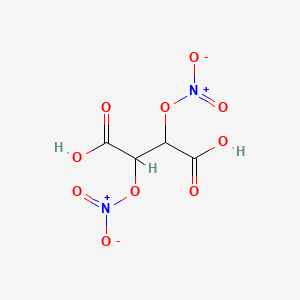![molecular formula C3H7O4P B3061238 2-[Hydroxy(methyl)phosphoryl]acetic acid CAS No. 72651-25-3](/img/structure/B3061238.png)
2-[Hydroxy(methyl)phosphoryl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxymethyl-(hydroxymethyl)-oxophosphanium, also known as CMHOP, is a phosphorus-containing compound that has gained attention in the field of scientific research due to its unique properties. CMHOP is a water-soluble compound that has been found to have various biochemical and physiological effects, making it a promising candidate for use in research applications.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Carboxymethyl chitosan, a water-soluble derivative of chitosan, has significant applications in the biomedical field. Its enhanced biological and physicochemical properties make it a promising candidate for various applications including hydrogels, wound healing, tissue engineering, drug delivery, bioimaging, biosensors, and gene therapy. The introduction of carboxymethyl groups into the chitosan structure increases its solubility, biocompatibility, and moisture retention, making it particularly useful for these applications (Upadhyaya et al., 2013).
Taste Modulation in Food Chemistry
Carboxymethyl-(hydroxymethyl)-oxophosphanium derivatives have been identified as potential bitter taste-suppressing agents in food chemistry. These compounds, derived from Maillard-type reactions, have shown the ability to reduce the bitterness of various substances without influencing other taste perceptions (Soldo & Hofmann, 2005).
Role in Diabetes Complications
Compounds like Nϵ-(carboxymethyl)lysine and Nϵ-(carboxymethyl)hydroxylysine, which are related to carboxymethyl-(hydroxymethyl)-oxophosphanium, accumulate in tissues in diabetes and are considered markers of oxidative stress and protein damage. Understanding their role and formation may lead to better management of diabetes complications (Baynes, 1991).
Enhancing Properties of Natural Polysaccharides
Carboxymethylation has been shown to improve the properties of natural polysaccharides like fucoidan, enhancing their antioxidant activity and potential as natural preservatives for harvested fruit (Duan et al., 2019).
Applications in Energy Storage
Carboxymethyl chitosan has been used as a water-soluble binder in the anodes of Li-ion batteries, improving their performance and efficiency (Yue et al., 2014).
Wide-Ranging Industrial Applications
Carboxymethyl cellulose (CMC) finds applications in diverse fields like food, textiles, pharmaceuticals, biomedical engineering, and energy production due to its properties like surface characteristics, mechanical strength, and tunable hydrophilicity (Rahman et al., 2021).
Nanotechnology-Based Systems
Carboxymethyl chitosan's suitability for nanotechnology-based systems in various biomedical areas, such as antimicrobial, anticancer, antitumor, antioxidant, and antifungal activities, highlights its versatility. It is especially useful in wound healing, tissue engineering, drug/enzyme delivery, bioimaging, and cosmetics (Shariatinia, 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Carboxymethyl-(hydroxymethyl)-oxophosphanium involves the reaction of chloroacetic acid with hydroxymethylphosphine oxide in the presence of a base to form the intermediate compound, which is then reacted with sodium hydroxide to yield the final product.", "Starting Materials": [ "Chloroacetic acid", "Hydroxymethylphosphine oxide", "Base (e.g. triethylamine)", "Sodium hydroxide" ], "Reaction": [ "Step 1: Chloroacetic acid is added to a solution of hydroxymethylphosphine oxide in the presence of a base (e.g. triethylamine). The reaction mixture is stirred at room temperature for several hours to form the intermediate compound.", "Step 2: The intermediate compound is then treated with sodium hydroxide to yield the final product, Carboxymethyl-(hydroxymethyl)-oxophosphanium.", "Overall reaction: Chloroacetic acid + Hydroxymethylphosphine oxide + Base → Intermediate compound → Sodium hydroxide → Carboxymethyl-(hydroxymethyl)-oxophosphanium" ] } | |
CAS-Nummer |
72651-25-3 |
Molekularformel |
C3H7O4P |
Molekulargewicht |
138.06 g/mol |
IUPAC-Name |
2-[hydroxy(methyl)phosphoryl]acetic acid |
InChI |
InChI=1S/C3H7O4P/c1-8(6,7)2-3(4)5/h2H2,1H3,(H,4,5)(H,6,7) |
InChI-Schlüssel |
OPUAUEHUWLKKIV-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)[P+](=O)CO |
Kanonische SMILES |
CP(=O)(CC(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




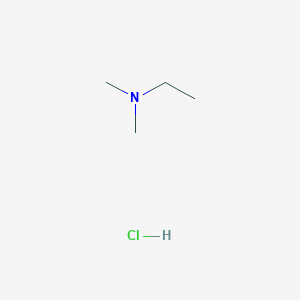
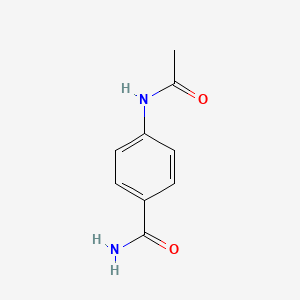




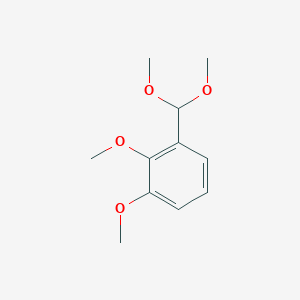
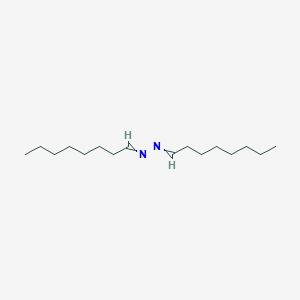
![7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3061170.png)

